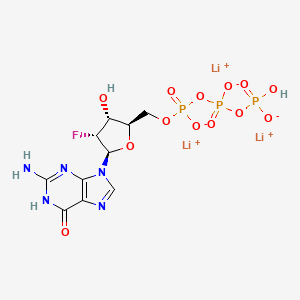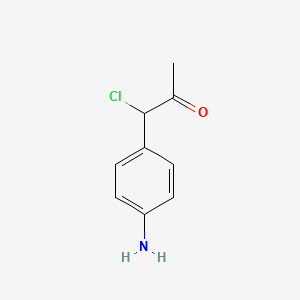
1-(4-Aminophenyl)-1-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminophenyl)-1-chloropropan-2-one is an organic compound characterized by the presence of an aminophenyl group attached to a chloropropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-1-chloropropan-2-one typically involves the reaction of 4-aminophenyl derivatives with chloropropanone under controlled conditions. One common method includes the use of a base-catalyzed reaction where 4-aminophenyl compounds are treated with chloropropanone in the presence of a suitable base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted propanones or alcohols.
Scientific Research Applications
1-(4-Aminophenyl)-1-chloropropan-2-one finds applications in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The aminophenyl group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their structure and function. The chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites in proteins and enzymes, potentially leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
- 1-(4-Aminophenyl)-2-chloropropan-1-one
- 1-(4-Aminophenyl)-1-bromopropan-2-one
- 1-(4-Aminophenyl)-1-iodopropan-2-one
Comparison: 1-(4-Aminophenyl)-1-chloropropan-2-one is unique due to its specific combination of an aminophenyl group and a chloropropanone backbone. This structure imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of chlorine in the chloropropanone moiety can influence the compound’s electrophilicity and reactivity in substitution reactions, making it more or less reactive than its bromine or iodine counterparts.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and a subject of interest in biochemical and pharmacological research
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
1-(4-aminophenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C9H10ClNO/c1-6(12)9(10)7-2-4-8(11)5-3-7/h2-5,9H,11H2,1H3 |
InChI Key |
DKRDKAMJRCXCJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


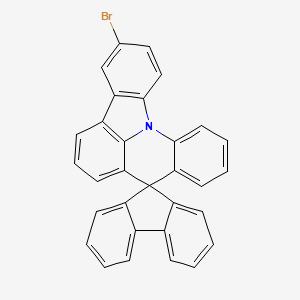
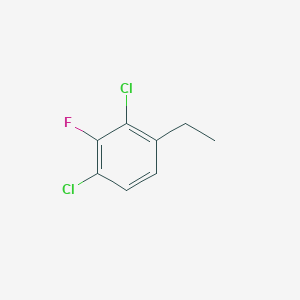
![4-{4-Fluoro-3-[(4-methoxy-1-piperidinyl)carbonyl]benzyl}-1(2H)-phthalazinone](/img/structure/B14048053.png)
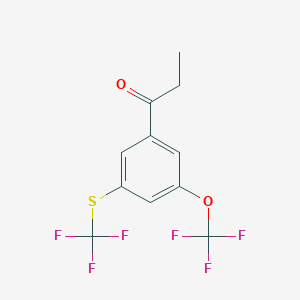
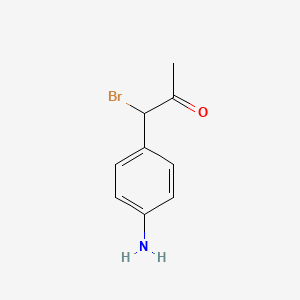
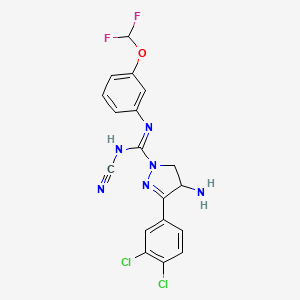
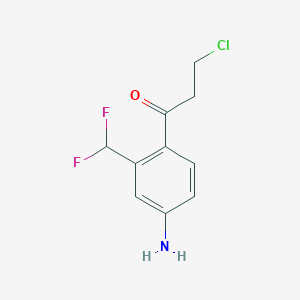
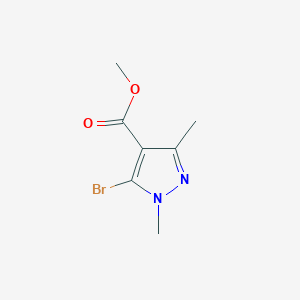
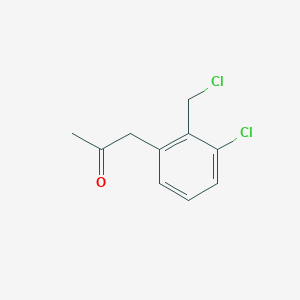
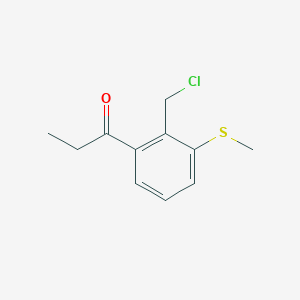
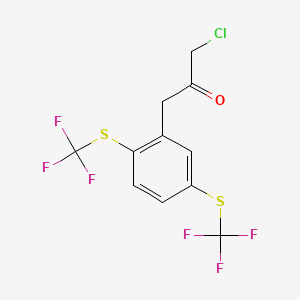
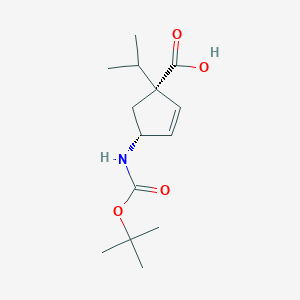
![2-[5-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol](/img/structure/B14048122.png)
